Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H17N3O4 . It has a molecular weight of 279.3 .
Molecular Structure Analysis
The InChI code for Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is 1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a solid substance . It has a melting point of 114 - 116 degrees Celsius . The compound has a density of 1.276g/cm3 and a boiling point of 449.9ºC at 760mmHg .
Scientific Research Applications
Synthesis and Structural Characterization
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate has been utilized as an intermediate in the synthesis of various biologically active compounds. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using ethylene glycol and potassium phosphate, showcasing its role as a versatile intermediate in organic synthesis (Liu Ya-hu, 2010). Additionally, the compound's ability to form complexes with various metals, such as Ni(II), Zn(II), and Cd(II), has been explored, indicating its potential in creating metal-organic frameworks for various applications (O. Prakash et al., 2014).
Crystallography and Molecular Structure
Research into the crystallography of ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate derivatives has provided insights into their molecular structure and potential applications. Studies have examined the supramolecular assembly of salts derived from this compound, demonstrating its significance in crystal engineering and material science (Holehundi J. Shankara Prasad et al., 2022). Similarly, single-crystal X-ray analysis and DFT calculations of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate have furthered understanding of its stability and conformations, which is crucial for its use in various chemical processes (Zhi-Ping Yang et al., 2021).
Biological Applications
The compound has been studied for its potential in the development of new pharmaceuticals. For example, it has been used in the synthesis of analogs of WAY100635, which are potential PET tracers of serotonin 5-HT1A receptors, indicating its role in developing tools for neuropsychiatric disorder research (Gonzalo García et al., 2014). Moreover, it has been incorporated into hybrid molecules with penicillanic acid or cephalosporanic acid moieties, showing promise in antimicrobial research (Serap Başoğlu et al., 2013).
Chemical and Enzymatic Studies
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate derivatives have been used to study carboxylesterases, enzymes critical for detoxifying xenobiotics, showing its relevance in enzymology and drug metabolism research (K. Yoon et al., 2004). Additionally, the compound's derivatives have been investigated for their role in novel insecticides based on serotonergic ligands, highlighting its importance in agricultural chemistry (M. Cai et al., 2010).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMNLUNMWNYMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387897 | |
Record name | Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
CAS RN |
16154-60-2 | |
Record name | Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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